MRT-3486 vs. NEK7 Degrader-1: DC50 Comparison for Cellular Degradation Potency
While MRT-3486 is a potent degrader of NEK7, the compound NEK7 degrader-1 (Compound 17) has been reported with an exceptionally low DC50 of 0.1 nM in relevant cellular assays. MRT-3486, in contrast, is documented to induce dose-dependent ternary complex formation at concentrations between 1–100 μM, and drives selective NEK7 degradation at 80 μM in a reconstituted biochemical system containing 70 μM NEK7 and CRBN/DDB1. This indicates a significant difference in potency that must be considered based on experimental objectives. MRT-3486's value lies not in maximal potency but in its extensively characterized binding mode and its utility as a tool compound for probing neosubstrate recognition rules.
| Evidence Dimension | Degradation Potency (DC50 / Degradation concentration) |
|---|---|
| Target Compound Data | Ternary complex induction at 1–100 μM; selective NEK7 degradation at 80 μM in reconstituted system. |
| Comparator Or Baseline | NEK7 degrader-1 (Compound 17): DC50 = 0.1 nM. |
| Quantified Difference | NEK7 degrader-1 DC50 is ~800,000-fold lower than the minimal MRT-3486 concentration required for ternary complex induction. |
| Conditions | MRT-3486: HEK293T and CAL51 cell lysates for ternary complex; reconstituted system with 70 μM NEK7/CRBN/DDB1/ADP. NEK7 degrader-1: macrophage-based NLRP3 inflammasome activation assay (specific cell line not specified in available sources). |
Why This Matters
For experiments requiring maximal NEK7 depletion at picomolar concentrations, NEK7 degrader-1 may be preferred, but for structural and mechanistic studies where binding mode characterization is paramount, MRT-3486 is the uniquely validated option.
